molecular formula C15H9FO4 B158512 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one CAS No. 137374-74-4

3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one

Cat. No.: B158512
CAS No.: 137374-74-4
M. Wt: 272.23 g/mol
InChI Key: HRRFNGSXGVNKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenoxy)-7-hydroxy-4H-chromen-4-one is a chemical scaffold of significant interest for medicinal chemistry and drug discovery research, particularly within the chromen-4-one (also known as chromone) family . This core structure is recognized for its potential to yield compounds with a wide array of biological activities. Research on analogous 2-phenoxychromones, such as those found in Traditional Chinese Medicine, suggests this chemotype possesses liver-protective properties. Studies indicate that synthetic 2-phenoxychromone derivatives can reduce lipid accumulation in hepatocytes, positioning them as valuable research tools for investigating novel therapeutic approaches for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . The incorporation of a fluorine atom on the phenoxy ring is a strategic modification frequently employed in medicinal chemistry to influence a compound's electronic properties, metabolic stability, and membrane permeability, thereby enhancing its potential as a bioactive lead compound . Furthermore, the chromen-4-one scaffold is a privileged structure in neuroscience research. Flavonoid derivatives are investigated for their potential as multi-target-directed ligands for complex neurodegenerative diseases, with activities against targets such as cholinesterases and β-secretase (BACE-1) . Researchers can utilize this fluorinated chromen-4-one as a key intermediate to develop novel analogs for probing biological mechanisms and structure-activity relationships in these and other therapeutic areas.

Properties

IUPAC Name

3-(2-fluorophenoxy)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRFNGSXGVNKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160158
Record name 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137374-74-4
Record name 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137374744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-(2-fluorophenoxy)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

ComponentDetails
Core substrate 4H-1-benzopyran-4-one (chromenone backbone)
Nucleophile 2-Fluorophenol
Base Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature Reflux (150–160°C)
Reaction time 12–24 hours

Procedure :

  • Activation : The chromenone core is activated under basic conditions to generate a phenoxide intermediate.

  • Nucleophilic attack : 2-Fluorophenol displaces the leaving group (e.g., hydroxyl) at the C3 position.

  • Workup : The reaction mixture is quenched with water, and the product is purified via recrystallization or column chromatography.

Yield : Reported yields range from 60–75%, depending on stoichiometric ratios and reaction duration.

Claisen-Schmidt Condensation Followed by Oxidative Cyclization

This two-step approach combines chalcone formation and subsequent cyclization to construct the chromenone scaffold.

Step 1: Chalcone Synthesis

ComponentDetails
Aldehyde 2-Fluorobenzaldehyde
Ketone 2-Hydroxyacetophenone
Base Sodium hydroxide (NaOH)
Solvent Methanol/water (1:1)
Temperature Room temperature

Procedure :

  • Condensation : 2-Fluorobenzaldehyde and 2-hydroxyacetophenone undergo base-catalyzed aldol condensation to form a chalcone intermediate.

  • Crystallization : The intermediate precipitates upon neutralization with HCl.

Step 2: Oxidative Cyclization

ComponentDetails
Oxidizing agent Hydrogen peroxide (H₂O₂)
Base Sodium hydroxide (NaOH)
Solvent Methanol/water (1:1)
Temperature 60–80°C

Procedure :

  • Cyclization : The chalcone undergoes intramolecular cyclization under alkaline conditions to form the chromenone core.

  • Hydroxylation : The C7 position is hydroxylated during cyclization.

Yield : Total yields for the two-step process are typically 50–65%.

Palladium-Catalyzed Intramolecular Acylation

A modern approach utilizing transition-metal catalysis for regioselective synthesis.

Reagents and Conditions

ComponentDetails
Substrate Alkenyl bromide with aldehyde functionality
Catalyst Pd(PPh₃)₄/XPhos
Base Potassium carbonate (K₂CO₃)
Solvent 1,4-Dioxane
Temperature 100–120°C

Procedure :

  • Acylation : The alkenyl bromide undergoes oxidative addition to Pd(0), followed by transmetallation with the aldehyde.

  • Reductive elimination : The intermediate undergoes cyclization to form the chromenone scaffold.

Yield : Moderate yields (40–60%) are achievable, with regioselectivity governed by catalyst choice.

Comparative Analysis of Methods

Method Advantages Limitations References
Nucleophilic substitutionHigh regioselectivity, simple workupRequires harsh conditions (reflux DMF)
Claisen-SchmidtWell-established, scalableMulti-step, moderate yields
Palladium catalysisModern, diverse functionalizationCostly catalysts, complex purification

Optimization Strategies

  • Catalyst Screening : K10 montmorillonite clay enhances reaction rates in solvent-free systems for related chromenones.

  • Solvent Selection : DMF provides better solubility for polar intermediates compared to non-polar solvents.

  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) ensures high purity (>95%).

Characterization Techniques

Technique Key Observations
¹H NMR δ 7.5–8.0 ppm (aromatic protons), δ 5.8–6.2 ppm (C7–OH)
¹³C NMR δ 175–180 ppm (C4 carbonyl), δ 150–160 ppm (C3 ether linkage)
HRMS [M+H]⁺ = 273.06 (C₁₅H₉FO₄)

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with a ketone group at the 7-position.

    Reduced Derivatives: Compounds with reduced carbonyl groups.

    Substituted Derivatives: Compounds with different substituents replacing the fluorophenoxy group.

Scientific Research Applications

Scientific Research Applications

The applications of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one span several domains:

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Activity: Studies indicate that derivatives of chromenone exhibit significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Antioxidant Properties: The compound has shown promising results in DPPH free radical scavenging assays, indicating its ability to neutralize free radicals .

Biological Studies

Research has focused on the biological interactions of this compound:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions such as cancer and cardiovascular diseases.
  • Receptor Binding: The compound's interaction with various receptors can modulate biological responses, influencing processes like apoptosis and cell proliferation.

Material Science

In industrial applications, this compound serves as a building block for synthesizing more complex molecules used in developing new materials and chemical processes.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Anti-inflammatorySignificant activity observed in vitro
AntioxidantEffective DPPH scavenging activity
Enzyme InhibitionPotential to inhibit metabolic enzymes

Table 2: Synthesis Conditions for this compound

StepReagents/ConditionsOutcome
Coupling ReactionPotassium carbonate, DMFFormation of product
Nucleophilic Substitution2-fluorophenol with benzopyran derivativeDesired compound

Case Study 1: Anti-inflammatory Screening

In a study involving synthesized derivatives of chromenone, specific compounds demonstrated significant anti-inflammatory activity compared to standard drugs. For instance, compound IIa exhibited notable effects without causing duodenal ulcers, suggesting a favorable safety profile .

Case Study 2: Antioxidant Activity Assessment

Research conducted using the DPPH method revealed that certain derivatives of this compound displayed superior free radical scavenging capabilities. These findings highlight the potential of this compound in developing antioxidant therapies aimed at combatting oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, proliferation, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Key Comparison Points :

  • Position 3 Substituents: The 2-fluorophenoxy group distinguishes the target compound from analogs with phenyl, methoxyphenyl, or chlorophenyl groups.
  • Position 7 Hydroxyl Group : Common in most analogs, this group is critical for hydrogen bonding and antioxidant activity.
Compound Name Position 3 Substituent Biological Activity/Properties Reference
3-(2-Fluorophenoxy)-7-hydroxy-4H-chromen-4-one 2-fluorophenoxy Potential acetylcholinesterase inhibition
2-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one 4-fluorophenyl Acetylcholinesterase inhibition (IC50: 8.0–1.2 nM)
3-(2',4'-Dichlorophenyl)-7-hydroxy-4H-chromen-4-one (DCHC) 2,4-dichlorophenyl SIRT1 activation, mitochondrial biogenesis
3-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one 3,4-dihydroxyphenyl Vasodilation in mesenteric arteries
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one 2-methoxyphenyl Not specified; methoxy group may enhance solubility

Structural Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenoxy group (electron-withdrawing) may reduce electron density on the chromen-4-one core compared to methoxy or hydroxyl substituents, affecting binding to targets like acetylcholinesterase .
  • DCHC’s dichlorophenyl group may confer higher metabolic stability than the target compound’s fluorophenoxy group .
Pharmacological Activity
  • Acetylcholinesterase Inhibition : The 4-fluorophenyl analog (IC50: 1.2 nM) outperforms the target compound in acetylcholinesterase inhibition, suggesting positional sensitivity of the fluorine atom .
  • Vasodilation : The 3,4-dihydroxyphenyl analog induces vasodilation, likely due to antioxidant effects from catechol groups, a feature absent in the target compound .
  • Mitochondrial Biogenesis: DCHC activates SIRT1, a pathway linked to neuroprotection. The target compound’s fluorophenoxy group may offer a balance between lipophilicity and metabolic clearance compared to DCHC’s dichlorophenyl group .
Physicochemical Properties
  • Melting Points : Analogs with bulky substituents (e.g., 5a: 174–176°C) exhibit higher melting points than simpler derivatives, reflecting increased crystallinity .
  • Solubility : Methoxy and hydroxyl groups improve aqueous solubility, whereas halogenated groups enhance lipid solubility .

Biological Activity

3-(2-Fluorophenoxy)-7-hydroxy-4H-chromen-4-one, a derivative of benzopyran, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a fluorophenoxy substituent at the 3-position and a hydroxyl group at the 7-position. Its chemical formula is C15H11FO3C_{15}H_{11}FO_3, and it is classified under flavonoids, which are known for their antioxidant properties.

Molecular Targets : The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Receptor Modulation : It may also modulate receptor activities, particularly those involved in apoptosis and cell proliferation .

Biochemical Pathways : The compound influences several cellular processes:

  • Apoptosis : Induces apoptosis in cancer cells by activating pro-apoptotic proteins through inhibition of the FOXO1 phosphorylation pathway .
  • Inflammation : Reduces inflammatory markers by inhibiting COX-2 and LOX pathways .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated an IC50 value of approximately 2.63 µM against AGS gastric cancer cells .

Cell LineIC50 (µM)
AGS2.63
MGC-803Not specified
HCT-116Not specified
A-549Not specified
HepG2Not specified
HeLaNot specified

Antibacterial Activity

The compound also shows antibacterial properties against both Gram-positive and Gram-negative bacteria. Structure-activity relationship studies suggest that the presence of hydroxyl groups at specific positions enhances antibacterial efficacy .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory potential, demonstrating significant inhibition of inflammatory mediators in various assays .

Case Studies

  • Cytotoxicity Assessment : A study involving the compound's derivatives indicated that modifications to the chromenone structure could enhance cytotoxic effects against different cancer cell lines, emphasizing the importance of structural variations in therapeutic efficacy .
  • Antibacterial Evaluation : Another investigation highlighted that compounds with similar structures exhibited MIC values ranging from 0.39 to 6.25 µg/mL against specific bacterial strains, indicating potential for development as antibacterial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-fluorophenoxy)-7-hydroxy-4H-chromen-4-one, and what are their respective yields and limitations?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Ullmann-type coupling between 7-hydroxy-4H-chromen-4-one derivatives and 2-fluorophenol precursors. For example, analogs like 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one are synthesized using base-catalyzed reactions (e.g., NaOH/ethanol) under reflux, achieving yields of 60–75% . Limitations include competing side reactions (e.g., oxidation of the phenolic group) and the need for rigorous anhydrous conditions. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of fluorophenol to chromenone) and reaction time (12–24 hours) .

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : Purity is validated via HPLC (C18 column, methanol/water gradient elution) coupled with UV detection at 254 nm. Confirmation of structural integrity employs 1^1H/13^13C NMR (e.g., δ 6.8–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 286.262) . X-ray crystallography (e.g., single-crystal studies with R factor < 0.05) is used for absolute configuration determination in analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one .

Q. What are the primary challenges in characterizing the crystal structure of this compound?

  • Methodological Answer : Disorder in the fluorophenoxy group and hydrogen-bonding networks (e.g., O–H···O interactions) complicate structural resolution. These are addressed using low-temperature (100–150 K) X-ray diffraction and SHELXL refinement. For example, 3-(4-hydroxyphenyl)-7-methoxychroman-4-one monohydrate required 293 K data collection and disorder modeling for the methoxy group . Synchrotron radiation (λ = 0.71073 Å) improves data quality for low-symmetry space groups (e.g., P21_1/c) .

Advanced Research Questions

Q. How do structural modifications at the 3-(2-fluorophenoxy) moiety influence bioactivity?

  • Methodological Answer : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450). Computational docking (AutoDock Vina) of analogs like 7-ethoxy-3-phenylchromen-4-one shows that para-substitutions increase steric hindrance, reducing IC50_{50} values by ~30% compared to ortho-fluorinated derivatives . In vitro assays (MTT protocol) reveal that replacing fluorine with chlorine in 3-(2-chlorophenoxy) analogs decreases cytotoxicity (e.g., IC50_{50} shifts from 12 µM to 28 µM in HepG2 cells) .

Q. What discrepancies exist in reported biological activities of fluorophenoxy-substituted chromenones?

  • Methodological Answer : Contradictions arise in antioxidant vs. pro-oxidant effects. For instance, 7-hydroxy-4H-chromen-4-one derivatives show DPPH radical scavenging (EC50_{50} 15–25 µM) in some studies but induce ROS generation in others (e.g., 2.5-fold increase in Jurkat cells at 50 µM). Meta-analyses recommend standardizing assay conditions (e.g., pH 7.4 PBS buffer, 37°C) and using multiple cell lines to account for metabolic variability .

Q. What advanced spectroscopic techniques resolve tautomeric equilibria in 7-hydroxy-4H-chromen-4-one derivatives?

  • Methodological Answer : Variable-temperature 1^1H NMR (300–400 MHz, DMSO-d6_6) tracks keto-enol tautomerism via shifts in the C4 carbonyl proton (δ 8.1–8.3 ppm). Time-resolved fluorescence (nanosecond laser excitation) quantifies tautomer populations under physiological conditions (λem_{em} 450 nm for enol vs. 390 nm for keto forms) . Solid-state 13^13C CP/MAS NMR distinguishes crystalline vs. amorphous phase-dependent tautomer ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.